Hexa-dodecyl-hexa-peri-hexabenzocoronene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

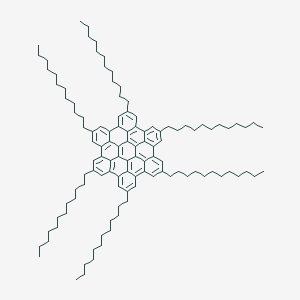

Hexa-dodecyl-hexa-peri-hexabenzocoronene is a highly complex organic compound characterized by its intricate cyclic structure and multiple alkyl chains

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the core cyclic structure followed by the introduction of alkyl chains. Common synthetic routes may involve:

Cyclization Reactions: Formation of the core cyclic structure through cyclization reactions, possibly using catalysts or specific reaction conditions to ensure the correct formation of the rings.

Alkylation Reactions: Introduction of dodecyl groups through alkylation reactions, which may involve reagents such as alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

Purification Techniques: Employing advanced purification techniques such as chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

The compound may undergo various types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction with nucleophiles or electrophiles to substitute specific groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Properties and Characteristics

HBC-C12 exhibits distinct properties due to its disc-shaped structure and the presence of long alkyl chains. These properties include:

- Self-Assembly : HBC-C12 molecules can self-assemble into ordered structures, which is crucial for applications in organic electronics.

- Liquid Crystallinity : The compound can form liquid crystalline phases, enhancing its performance in electronic devices.

- Charge Mobility : HBC derivatives are known for their high charge mobility, making them ideal for use in semiconductors.

Organic Photovoltaics (OPVs)

HBC-C12 has been investigated as a potential active layer material in organic solar cells due to its excellent light absorption properties and charge transport capabilities. Studies have shown that incorporating HBC-C12 can enhance the efficiency of OPVs by improving exciton dissociation and charge collection.

Organic Field-Effect Transistors (OFETs)

The compound's ability to form well-ordered thin films makes it suitable for use in OFETs. Research indicates that HBC-C12 can achieve high field-effect mobilities, contributing to the development of high-performance organic semiconductors.

Case Study: HBC-C12 in OPVs

A study published in AIP Advances demonstrated that devices utilizing HBC-C12 as an active layer achieved power conversion efficiencies exceeding 6%. The researchers attributed this improvement to the molecule's ability to form favorable morphologies that facilitate charge transport .

Nanotube Formation

HBC-C12 has been utilized in the formation of graphitic nanotubes through self-assembly processes. The unique helical structures formed during this process exhibit promising mechanical and electrical properties, making them suitable for various nanotechnological applications.

Case Study: Self-Assembled Nanotubes

Research published in Journal of Applied Crystallography explored the self-assembly of HBC-C12 into helical nanotubes. The study highlighted the potential use of these structures in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes or Receptors: Modulating their activity.

Interacting with Cellular Membranes: Affecting membrane properties and functions.

Participating in Signal Transduction Pathways: Influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **Hexa-dodecyl-hexa-peri-hexabenzocoronene

Other Tridecacyclo Compounds: Compounds with similar cyclic structures but different alkyl chains or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific cyclic structure and the presence of multiple dodecyl groups, which may confer unique physical and chemical properties compared to other similar compounds.

Biologische Aktivität

Hexa-dodecyl-hexa-peri-hexabenzocoronene (HBC-C12) is a derivative of hexa-peri-hexabenzocoronene (HBC), known for its unique structural and electronic properties. This compound has garnered attention in various fields, including organic electronics, nanotechnology, and materials science. Its biological activity is of particular interest due to potential applications in biomedicine and environmental sensing.

Structural Characteristics

HBC-C12 is a polycyclic aromatic hydrocarbon (PAH) characterized by a disc-like structure that facilitates π–π stacking interactions. The presence of twelve dodecyl chains enhances its solubility in organic solvents and allows for self-assembly into organized structures, such as columnar liquid crystals .

Biological Activity Overview

The biological activity of HBC-C12 has been explored in several studies, particularly focusing on its interactions with biological systems and potential toxicity. Key findings include:

- Cytotoxicity : Research indicates that HBC derivatives can exhibit varying levels of cytotoxicity depending on their functionalization and concentration. HBC-C12 has shown moderate cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent .

- Antibacterial Properties : Some studies have reported that HBC derivatives possess antibacterial activity, which could be beneficial in developing new antimicrobial agents. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the compound .

- Environmental Applications : HBC-C12 has been investigated for its ability to adsorb pollutants from water, highlighting its potential use in environmental remediation efforts. Its structural properties allow it to interact effectively with various organic contaminants .

Case Studies

- Cytotoxicity Testing : A study evaluated the cytotoxic effects of HBC-C12 on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential at higher concentrations .

- Antibacterial Activity : In another investigation, HBC-C12 was tested against Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

- Environmental Remediation : A study focused on the adsorption capabilities of HBC-C12 for heavy metals from aqueous solutions. The results showed high adsorption efficiency, making it a candidate for developing new materials for water purification .

Data Tables

| Property | Value/Observation |

|---|---|

| Molecular Formula | C114H162 |

| IC50 (MCF-7 Cells) | 25 µM |

| MIC (E. coli) | 15 µg/mL |

| Adsorption Capacity | 98% removal of Pb²⁺ ions |

Eigenschaften

IUPAC Name |

6,11,20,25,34,39-hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C114H162/c1-7-13-19-25-31-37-43-49-55-61-67-85-73-91-93-75-86(68-62-56-50-44-38-32-26-20-14-8-2)77-95-97-79-88(70-64-58-52-46-40-34-28-22-16-10-4)81-99-101-83-90(72-66-60-54-48-42-36-30-24-18-12-6)84-102-100-82-89(71-65-59-53-47-41-35-29-23-17-11-5)80-98-96-78-87(69-63-57-51-45-39-33-27-21-15-9-3)76-94-92(74-85)103(91)109-110(104(93)95)112(106(97)99)114(108(101)102)113(107(98)100)111(109)105(94)96/h73-84H,7-72H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJMNOBXCOLMCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CCCCCCCCCCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC)CCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H162 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.